

# Spectroscopic Profile of 1,5-Difluoro-2,4-dinitrobenzene: A Technical Guide

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## Compound of Interest

Compound Name: 1,5-Difluoro-2,4-dinitrobenzene

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This technical guide provides an in-depth overview of the spectroscopic properties of **1,5-Difluoro-2,4-dinitrobenzene** (DFDNB), a key reagent and building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity, enhanced by the presence of two fluorine atoms and two nitro groups, makes it a subject of interest for various analytical and synthetic applications.<sup>[1]</sup> This document outlines the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols.

## Core Spectroscopic Data

The following tables summarize the key quantitative data from various spectroscopic analyses of **1,5-Difluoro-2,4-dinitrobenzene**, providing a comprehensive reference for its structural characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of DFDNB. The chemical shifts are indicative of the electronic environment of the hydrogen and carbon atoms in the molecule.

Table 1: <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts

Nucleus	Solvent	Chemical Shift ( $\delta$ ) in ppm	Reference
$^1\text{H}$	$\text{CDCl}_3$	8.2 (approx.)	[2]
$^{13}\text{C}$	Not Specified	Not Specified	[3]

Note: A detailed experimental and computational study has been performed, and the results for  $^1\text{H}$  and  $^{13}\text{C}$  NMR were compared with experimental values, though specific values from the abstract are not provided.[3]

## Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy probes the molecular vibrations of DFDNB, providing a fingerprint for the functional groups present.

Table 2: Key IR and Raman Vibrational Frequencies

Functional Group	FT-IR ( $\text{cm}^{-1}$ )	FT-Raman ( $\text{cm}^{-1}$ )	Reference
C-C stretching	1250 (weak)	1220 (very strong)	[3]
C-C-C out-of-plane bending	-	705 (weak)	[3]

Note: A comprehensive vibrational analysis based on density functional theory (DFT) calculations has been conducted to assign the fundamental vibrational modes.[3]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data

Technique	Molecular Weight (g/mol )	Key m/z values	Reference
Electron Ionization (EI)	204.09	204, 112, 104	[4][5][6][7]

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. While specific absorption maxima for **1,5-Difluoro-2,4-dinitrobenzene** are not detailed in the provided search results, its derivatives show strong absorption in the UV region. For instance, the -NH-DNP-NH- chromophore, formed from reactions of DFDNB, exhibits a high molar absorptivity at around 340 nm.[8]

## Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following sections outline the protocols for the key experiments cited.

### FT-IR and FT-Raman Spectroscopy

The experimental protocol for obtaining the vibrational spectra of DFDNB is based on the study by S. Shalini and S. Seshadri (2018).[3]

**Sample Preparation:** A fine polycrystalline sample of **1,5-Difluoro-2,4-dinitrobenzene** was used for the spectral measurements.[3]

**FT-IR Spectroscopy:** The Fourier Transform Infrared (FT-IR) spectrum was recorded in the range of 4000–400  $\text{cm}^{-1}$ . [3] The sample can be prepared as a KBr disc or a Nujol mull. [2]

**FT-Raman Spectroscopy:** The Fourier Transform Raman (FT-Raman) spectrum was recorded in the range of 3500–100  $\text{cm}^{-1}$ . [3] A Nd:YAG laser operating at 1064 nm can be used as the excitation source. [9]

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The following provides a general protocol for acquiring NMR spectra of DFDNB.

**Sample Preparation:** The sample is typically dissolved in a deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ), in a standard 5 mm NMR tube.<sup>[2]</sup>

**$^1\text{H}$  NMR Spectroscopy:** Proton NMR spectra can be acquired on a spectrometer operating at a frequency of 90 MHz or higher.<sup>[2]</sup>

**$^{13}\text{C}$  NMR Spectroscopy:** Carbon-13 NMR spectra are typically acquired on the same instrument, often requiring a larger number of scans due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

**Computational Analysis:** The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating isotropic nuclear magnetic shielding tensors to compare with experimental data.<sup>[3]</sup>

## Mass Spectrometry (MS)

A general protocol for obtaining the mass spectrum of DFDNB is as follows:

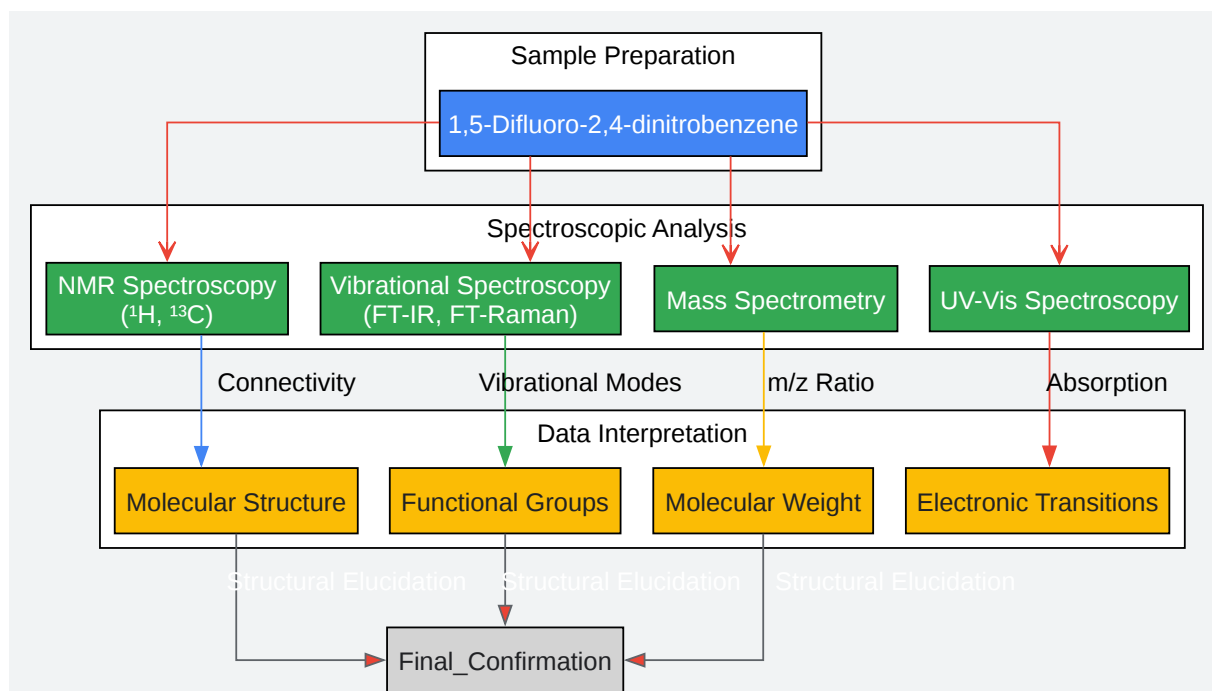
**Instrumentation:** A mass spectrometer equipped with an electron ionization (EI) source is commonly used.

**Sample Introduction:** The sample can be introduced directly into the ion source via a solid probe or, if volatile, through a gas chromatograph (GC-MS).<sup>[5]</sup>

**Analysis:** The instrument is operated in positive ion mode, and the resulting mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.

## Visualizing Methodologies and Applications

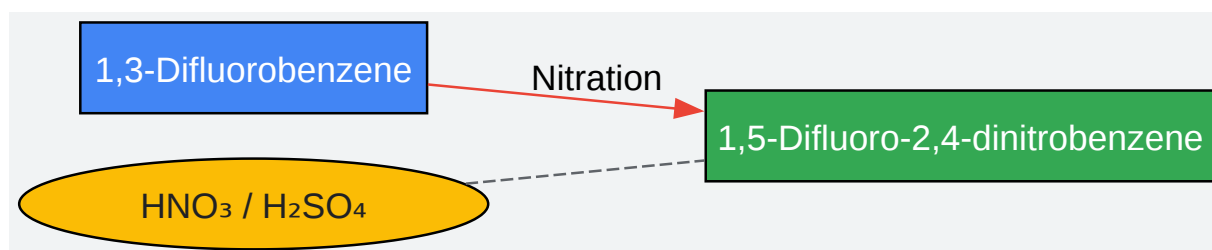
The following diagrams, generated using Graphviz, illustrate the logical workflow of spectroscopic analysis and a key synthetic application of **1,5-Difluoro-2,4-dinitrobenzene**.



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Caption: Workflow for the spectroscopic characterization of **1,5-Difluoro-2,4-dinitrobenzene**.

**1,5-Difluoro-2,4-dinitrobenzene** is a valuable precursor in organic synthesis. One notable application is its use in the preparation of other useful chemical intermediates.



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Caption: Synthesis of **1,5-Difluoro-2,4-dinitrobenzene** via nitration of 1,3-difluorobenzene.[10]

This guide serves as a foundational resource for professionals engaged in research and development activities involving **1,5-Difluoro-2,4-dinitrobenzene**. The compiled data and outlined protocols are intended to facilitate accurate characterization and effective utilization of this versatile chemical compound.

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